

# Comparative Efficacy of OSS\_128167 in Diffuse Large B-cell Lymphoma (DLBCL)

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## Compound of Interest

Compound Name: OSS\_128167

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational SIRT6 inhibitor, **OSS\_128167**, in the context of Diffuse Large B-cell Lymphoma (DLBCL). This document outlines the preclinical efficacy of **OSS\_128167**, its mechanism of action, and compares its potential with current and emerging therapies for relapsed/refractory DLBCL.

## Abstract

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy with a significant portion of patients relapsing or becoming refractory to standard chemoimmunotherapy. The sirtuin 6 (SIRT6) enzyme has been identified as an oncogenic driver in DLBCL, promoting tumor cell survival and proliferation through the activation of the PI3K/Akt/mTOR signaling pathway. **OSS\_128167**, a selective inhibitor of SIRT6, has demonstrated promising anti-lymphoma activity in preclinical studies. This guide summarizes the available data on the efficacy of **OSS\_128167** in DLBCL, provides detailed experimental methodologies, and presents a comparative landscape of alternative therapeutic options.

## Introduction to OSS\_128167 and its Target: SIRT6 in DLBCL

SIRT6, a NAD<sup>+</sup>-dependent deacetylase, has a context-dependent role in cancer, acting as either a tumor suppressor or an oncogene. In DLBCL, SIRT6 is overexpressed and associated with a poor prognosis.<sup>[1]</sup> It promotes tumorigenesis and drug resistance by activating the

PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation in many cancers, including DLBCL.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**OSS\_128167** is a small molecule inhibitor with high selectivity for SIRT6 over other sirtuins. By inhibiting SIRT6, **OSS\_128167** disrupts the pro-survival signaling in DLBCL cells, leading to decreased proliferation and increased apoptosis.[\[1\]](#)

## Preclinical Efficacy of OSS\_128167 in DLBCL

Preclinical studies have demonstrated the anti-tumor effects of **OSS\_128167** in DLBCL cell lines and in vivo models.

### In Vitro Efficacy

**OSS\_128167** has been shown to decrease cell proliferation, induce apoptosis, and cause cell cycle arrest in DLBCL cell lines.[\[4\]](#) Furthermore, treatment with **OSS\_128167** has been observed to enhance the cytotoxic effects of standard chemotherapeutic agents used in DLBCL, such as doxorubicin and bendamustine.[\[4\]](#)

Table 1: In Vitro Efficacy of **OSS\_128167** in DLBCL

Cell Line	Assay	Endpoint	Result	Citation
DLBCL cell lines	Cell Proliferation Assay	Decreased cell proliferation	Statistically significant reduction	<a href="#">[4]</a>
DLBCL cell lines	Apoptosis Assay	Increased apoptosis	Statistically significant increase	<a href="#">[4]</a>
DLBCL cell lines	Cell Cycle Analysis	Cell cycle arrest	G2/M phase arrest	<a href="#">[4]</a>
DLBCL cell lines	Combination with Doxorubicin	Enhanced cytotoxicity	Statistically significant enhancement	<a href="#">[4]</a>

| DLBCL cell lines | Combination with Bendamustine | Enhanced cytotoxicity | Statistically significant enhancement |[4] |

### In Vivo Efficacy

In a xenograft mouse model of DLBCL, intraperitoneal administration of **OSS\_128167** resulted in a significant decrease in tumor growth.[4] This was accompanied by a reduction in the expression of c-Myc, a key oncogene in DLBCL.[4]

Table 2: In Vivo Efficacy of **OSS\_128167** in a DLBCL Xenograft Model

Animal Model	Treatment	Endpoint	Result	Citation
SCID-Beige mice with DLBCL xenografts	OSS_128167 (intraperitonea l injection)	Tumor growth	Obviously decreased tumor growth	[4]

| SCID-Beige mice with DLBCL xenografts | **OSS\_128167** (intraperitoneal injection) | c-Myc expression | Lowly expression level |[4] |

### Comparative Analysis with Alternative Therapies for Relapsed/Refractory DLBCL

Patients with relapsed or refractory (R/R) DLBCL have a poor prognosis, and several novel therapies have emerged to address this unmet need. The following tables provide a comparative overview of the efficacy of these agents.

Table 3: Efficacy of Approved and Emerging Therapies in Relapsed/Refractory DLBCL

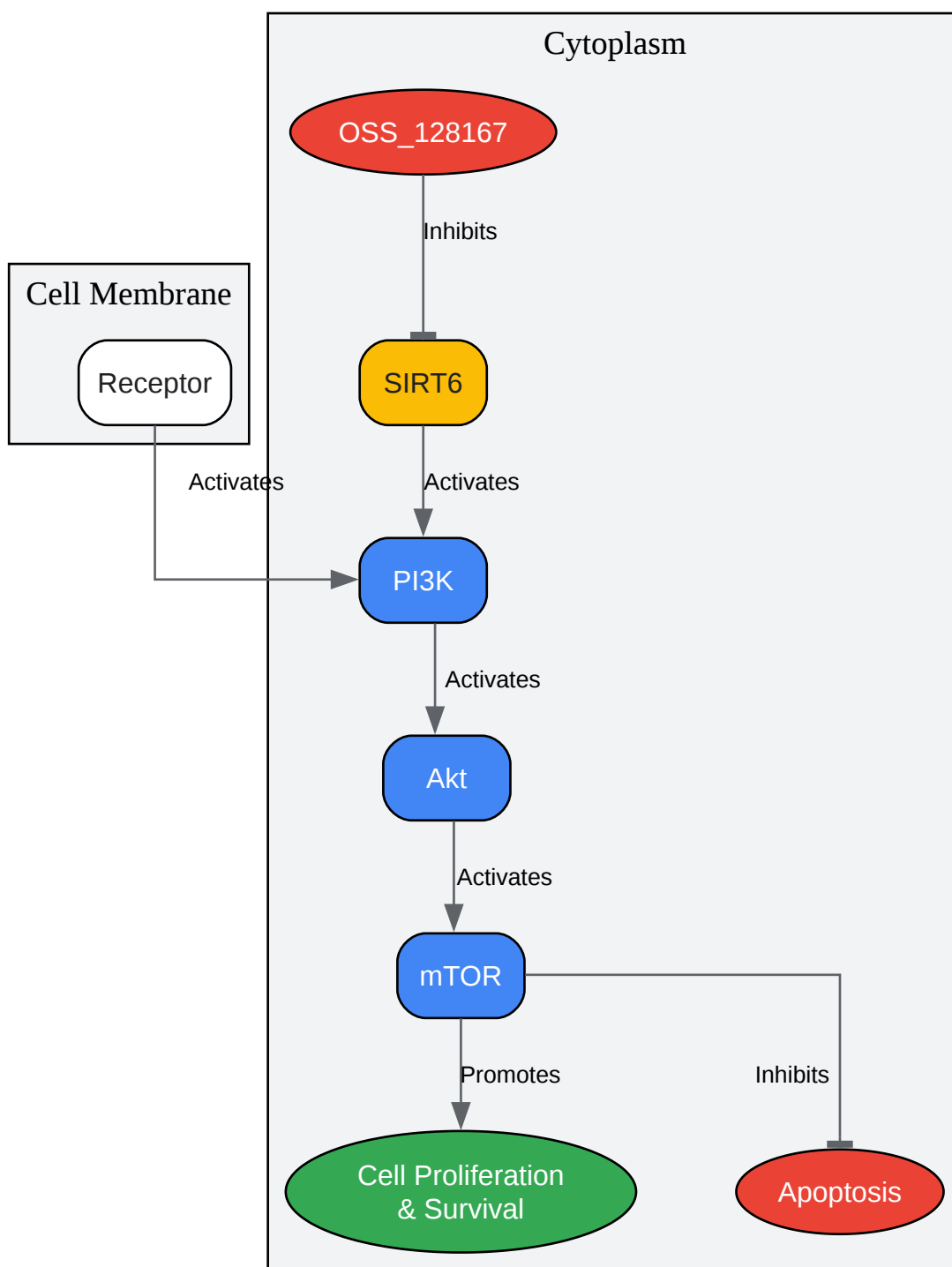
Therapy	Target	Overall Response Rate (ORR)	Complete Response (CR) Rate	Citation
Polatuzumab vedotin + Bendamustine + Rituximab (Pola-BR)	CD79b	40.0%	17.5%	[5]
Tafasitamab + Lenalidomide	CD19	57.5%	41.3%	[6][7]
Loncastuximab tesirine	CD19	48.3%	24.1%	[8]
Axicabtagene Ciloleucel (Axi-cel)	CD19 (CAR-T)	82%	54%	
Tisagenlecleucel (Tisa-cel)	CD19 (CAR-T)	52%	40%	

| Lisocabtagene Maraleucel (Liso-cel) | CD19 (CAR-T) | 80% | 59% | |

Note: The data presented are from different clinical trials and patient populations and should not be directly compared.

## Mechanism of Action: Signaling Pathway

**OSS\_128167** exerts its anti-tumor effects in DLBCL by inhibiting SIRT6, which in turn downregulates the PI3K/Akt/mTOR signaling pathway. This pathway is constitutively active in a significant subset of DLBCL and is crucial for cell survival and proliferation.



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Caption: SIRT6-PI3K/Akt/mTOR signaling pathway in DLBCL and the inhibitory effect of **OSS\_128167**.

## Experimental Protocols

### Cell Culture and Reagents

DLBCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator. **OSS\_128167** was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

### Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. DLBCL cells were seeded in 96-well plates and treated with varying concentrations of **OSS\_128167** for 48 hours. After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated.

### Apoptosis Assay

Apoptosis was detected by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with **OSS\_128167** for 48 hours, harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes. The percentage of apoptotic cells was analyzed by flow cytometry.

### In Vivo Xenograft Model

Six-week-old female SCID-Beige mice were subcutaneously injected with DLBCL cells. When tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of **OSS\_128167** every two days for two weeks. The control group received vehicle control. Tumor volume was measured every two days using a caliper, and tumor growth curves were plotted. At the end of the experiment, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for c-Myc expression. All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.[4]

## Conclusion

The SIRT6 inhibitor **OSS\_128167** demonstrates significant preclinical anti-tumor activity in DLBCL by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. While these initial findings are promising, further investigation is required to fully elucidate its therapeutic potential. Direct comparative studies with established and emerging therapies for R/R DLBCL will be crucial to determine the future role of **OSS\_128167** in the clinical management of this disease. The data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the therapeutic targeting of SIRT6 in DLBCL.

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